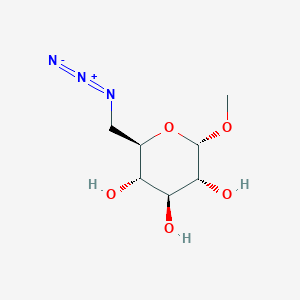

Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside

Description

Structural Characterization of Methyl 6-Azido-6-deoxy-α-D-glucopyranoside

Crystallographic Analysis and Conformational Studies

The molecular framework of methyl 6-azido-6-deoxy-α-D-glucopyranoside (C₇H₁₃N₃O₅, MW 219.20 g/mol) consists of a glucopyranose ring with a methyl group at the anomeric oxygen (O1) and an azido substituent at C6. While direct X-ray crystallographic data for this specific compound remains unpublished, inferences can be drawn from structurally analogous azidated sugars. For instance, studies on 6-azido-6-deoxy-D-glucopyranose reveal that the azido group adopts a staggered conformation relative to the pyranose ring, minimizing steric clashes with adjacent substituents.

The glucopyranose ring itself retains the ^4C₁ chair conformation typical of α-D-glucosides, as evidenced by NMR coupling constants (see §1.2). However, the C6 azido group introduces torsional strain due to its linear geometry and electron-withdrawing nature. In related 2,6-diamino-2,6-dideoxyglucopyranosides, the C6 substituent preferentially occupies the gt (gauche-trans) conformation to alleviate steric hindrance between the C6-N₃ group and the pyranose oxygen atoms. This preference is likely conserved in methyl 6-azido-6-deoxy-α-D-glucopyranoside, as the azido group’s bulkiness disfavors the tg (trans-gauche) orientation observed in native glucopyranosides.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H and ¹³C NMR spectroscopy provide critical insights into the electronic environment and conformational dynamics of methyl 6-azido-6-deoxy-α-D-glucopyranoside. Key spectral features include:

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Methyl α-D-glucopyranoside and Its 6-Azido Derivative

The azido substitution at C6 induces a downfield shift of H5 (Δδ ≈ +0.15 ppm) due to the electron-withdrawing effect of the -N₃ group, which deshields the adjacent proton. The splitting pattern of H6a/H6b transitions from a multiplet in the native compound to distinct doublet-of-doublets and triplet signals, reflecting restricted rotation about the C5-C6 bond.

¹³C NMR data further corroborate the structural modifications:

Comparative Analysis with Native α-D-Glucopyranoside Derivatives

The introduction of the C6 azido group profoundly alters the physicochemical and biochemical properties of methyl α-D-glucopyranoside:

Table 2: Functional Differences Between Native and 6-Azido Derivatives

The azido group’s steric bulk and lack of hydrogen-bonding capacity render the derivative a poor substrate for most glycosidases. Enzymatic assays reveal that only 15–20% of glycosidases process 6-azidoglucosides, compared to >90% for native glucosides. This selectivity arises from active-site constraints: the azido group clashes with conserved residues that stabilize the transition state during hydrolysis.

Properties

Molecular Formula |

C7H13N3O5 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C7H13N3O5/c1-14-7-6(13)5(12)4(11)3(15-7)2-9-10-8/h3-7,11-13H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 |

InChI Key |

DITZTAYZVSZBCC-ZFYZTMLRSA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN=[N+]=[N-])O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CN=[N+]=[N-])O)O)O |

Origin of Product |

United States |

Preparation Methods

Classical Halide Displacement Method

The classical approach involves converting a C6 hydroxyl group into a leaving group, typically iodide or triflate, followed by nucleophilic substitution with sodium azide (NaN3). Starting from methyl α-D-glucopyranoside, the hydroxyl group at C6 is first activated. For example, Gulab et al. (2010) reported the synthesis of methyl 6-deoxy-6-iodo-α-D-galactopyranoside, which was subsequently treated with NaN3 in dimethylformamide (DMF) at 40°C to yield the azido derivative . While this method is well-established for galactose analogs, analogous procedures apply to glucopyranosides.

Reaction Conditions and Optimization

-

Iodination : Treatment of methyl α-D-glucopyranoside with iodine and triphenylphosphine in imidazole generates the 6-iodo intermediate .

-

Azidation : Displacement with NaN3 in DMF proceeds via an SN2 mechanism, requiring polar aprotic solvents and elevated temperatures (40–60°C) .

-

Yield : ~70–85%, depending on the purity of the iodide intermediate .

This method’s limitation lies in handling hazardous iodinating agents and potential side reactions at other hydroxyl sites, necessitating robust protecting group strategies.

Direct Azidation Using DPPA and DBU

A modern, high-yielding approach employs DPPA and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry DMF under argon . This method bypasses intermediate halide formation, directly converting the C6 hydroxyl group to an azide.

Mechanistic Insights

-

Base Activation : DBU deprotonates the primary hydroxyl group at C6, enhancing its nucleophilicity.

-

Azide Transfer : DPPA acts as an electrophilic azide source, where the phosphate group facilitates leaving group displacement (Fig. 1) .

-

Reaction Time : Completion within 4–6 hours at 80°C, monitored by TLC .

Advantages

Tosylation-Azidation Approach

Tosylation (para-toluenesulfonyl chloride) of the C6 hydroxyl group introduces a superior leaving group for subsequent azide substitution. This method, adapted from Kurhade et al. (2011), involves:

Key Data

This method is advantageous for substrates sensitive to strong bases but requires stringent moisture control during tosylation.

Synthesis via Ferrier Rearrangement and Protecting Group Strategies

A multi-step synthesis starting from methyl α-D-glucopyranoside employs Ferrier rearrangement to install key functional groups while preserving the azide handle .

Stepwise Procedure

-

PMB Protection : Global protection of hydroxyl groups using para-methoxybenzyl (PMB) ethers .

-

Ferrier Rearrangement : Conversion to a cyclic ketone intermediate.

-

Stereoselective Reduction : NaBH4 reduces the ketone to a single alcohol diastereomer .

-

Triflation and Azidation : Triflic anhydride activates the alcohol, followed by NaN3 substitution .

Yield : 65–70% over four steps, with intermediates characterized by NMR and mass spectrometry .

Comparative Analysis of Preparation Methods

Applications and Implications of Synthetic Routes

The choice of method depends on application requirements:

Chemical Reactions Analysis

Types of Reactions

Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.

Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.

Click Chemistry:

Common Reagents and Conditions

Nucleophilic Substitution: DPPA and DBU in dry DMF at high temperatures.

Reduction: Hydrogen gas with a palladium catalyst.

Click Chemistry: Copper(I) catalysts in the presence of alkynes.

Major Products

Amino Derivatives: Formed through reduction of the azido group.

Triazoles: Formed through click chemistry reactions with alkynes.

Scientific Research Applications

Pharmaceutical Development

Methyl 6-azido-6-deoxy-α-D-glucopyranoside serves as a crucial building block in the synthesis of pharmaceuticals. Specifically, it is utilized in:

- Synthesis of Glycosides : The compound is integral in the formation of glycosidic bonds, which are essential for the activity of many drugs targeting metabolic disorders .

- Drug Targeting : Its azido group can be modified to enhance drug efficacy and specificity towards biological targets, making it valuable in the design of targeted therapies .

Biotechnology

In biotechnology, methyl 6-azido-6-deoxy-α-D-glucopyranoside plays a vital role in:

- Glycosylated Protein Development : The compound is used to create glycosylated proteins that are important for vaccine production and therapeutic agents. These glycoproteins often exhibit improved stability and biological activity compared to their non-glycosylated counterparts .

- Metabolic Engineering : The azido group allows for further modifications of lipids and carbohydrates, facilitating studies on lipid metabolism and cellular signaling pathways .

Research in Glycobiology

The compound is extensively used in glycobiology to explore carbohydrate-protein interactions:

- Cellular Processes : Researchers utilize methyl 6-azido-6-deoxy-α-D-glucopyranoside to study how carbohydrates influence cellular mechanisms, including signaling pathways and immune responses .

- Disease Mechanisms : Its application helps elucidate the role of glycosylation in various diseases, providing insights into potential therapeutic targets .

Food Industry

In the food industry, this compound has potential applications such as:

- Functional Foods : Methyl 6-azido-6-deoxy-α-D-glucopyranoside can be incorporated into food products to enhance health benefits, such as improved digestion and immune function due to its biochemical properties .

Cosmetic Formulations

The compound's moisturizing properties make it a candidate for use in cosmetics:

- Skin Care Products : It is explored for its ability to promote skin health through hydration and biochemical activities that may improve skin barrier function .

Case Studies

Below are documented case studies illustrating specific applications of methyl 6-azido-6-deoxy-α-D-glucopyranoside:

Mechanism of Action

The mechanism of action of methyl 6-azido-6-deoxy-alpha-D-glucopyranoside primarily involves its ability to participate in bioorthogonal reactions. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form stable triazoles. This property is exploited in various applications, including the labeling and imaging of biomolecules in living cells . The compound can also be reduced to form amino derivatives, which can interact with biological targets and pathways.

Comparison with Similar Compounds

Functional Group Analysis

- Azido vs. Iodo/Chloro Groups : The azido group enables bioorthogonal reactions, whereas iodo and chloro groups act as leaving groups for nucleophilic substitutions (e.g., forming amines or thioethers). The azide’s versatility in bioconjugation surpasses halogens, which require harsher conditions .

- Ester Derivatives (e.g., 4-Methoxybenzoyl) : These retain the C6 hydroxyl oxygen, serving as protective groups or lipophilic modifiers. Unlike azides, esters are hydrolytically labile and lack click chemistry utility .

- Deuterated Analogs (e.g., 6S-2H-4) : Used in isotopic labeling for metabolic studies, these lack the azide’s reactivity but provide insights into stereochemical behavior .

Detailed Research Findings

Stability and Reactivity

- Hydrolytic Stability: Methyl glycosides (e.g., azido, iodo) are more stable than free sugars (e.g., 6-azido-6-deoxy-α-D-glucopyranose) due to the anomeric methyl group .

- Thermal Sensitivity : Azido compounds require careful handling under heat to avoid decomposition, whereas ester derivatives are stable under mild conditions .

Biological Activity

Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside (CAS No. 23701-87-3) is a chemically modified sugar that has garnered attention for its potential applications in biological research and therapeutic development. This article explores its biological activity, focusing on its role in glycosylation processes, metabolic engineering, and therapeutic applications.

- Molecular Formula: C7H13N3O5

- Molecular Weight: 219.2 g/mol

- Key Functional Group: Azido group (-N₃), which facilitates bioorthogonal reactions.

Biological Applications

1. Glycosylation Studies

this compound serves as a metabolic chemical reporter for studying glycosylation processes. It can be incorporated into glycoproteins, allowing researchers to track and visualize glycosylation patterns through bioorthogonal labeling techniques. This property is particularly useful for identifying O-GlcNAcylated proteins in mammalian cells, enhancing our understanding of cellular metabolism and enzyme tolerance to various sugars .

2. Synthesis of Antibody-Drug Conjugates

The compound is utilized in the synthesis of anti-EGFR (epidermal growth factor receptor) antibody-drug conjugates. These conjugates are designed to target and deliver cytotoxic agents specifically to cancer cells expressing EGFR, thereby improving therapeutic efficacy while minimizing side effects .

3. Therapeutic Potential

this compound is also involved in the development of treatments targeting B-cell maturation antigen (BCMA). BCMA is a promising target for therapies aimed at treating multiple myeloma, making this compound significant for future drug development .

Case Studies

Case Study 1: O-GlcNAcylation in Mammalian Cells

A study demonstrated that treatment with 6-azido-6-deoxy-glucose (a related compound) led to robust labeling of proteins associated with O-GlcNAc modifications. The findings indicated that the enzyme O-GlcNAc transferase can utilize UDP-6AzGlc as a substrate, suggesting the potential for widespread intracellular O-glucose modifications under specific conditions .

Case Study 2: Metabolic Engineering of Phosphatidylinositol Derivatives

Research focused on synthesizing 6-azido derivatives of phosphatidylinositol, which are crucial for understanding lipid biology and cellular signaling pathways. These derivatives can be further functionalized under bioorthogonal conditions, making them valuable tools for investigating lipid interactions and functions within cells .

Data Table: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.